N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine” is a chemical compound that has been studied for its potential antiviral activity . It is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . The compound is synthesized from 4-chlorobenzoic acid and involves several steps including esterification, hydrazination, salt formation, and cyclization .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, conversion of this intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of “N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine” was confirmed by NMR, IR, and elemental analysis . The compound belongs to the class of 1,3,4-thiadiazoles, which are known to exhibit a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The final step involves a nucleophilic attack of the amines .Mechanism of Action
While the exact mechanism of action of this compound is not explicitly mentioned in the available literature, it is known that the compound has shown certain anti-tobacco mosaic virus activity . The importance of suitably substituted aryl substituents was evident when the inhibitory activity of certain derivatives was compared with that of others with an unsubstituted phenyl ring, which showed much lower activity .
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-8(2)14-7-11-15-16-12(17-11)9-3-5-10(13)6-4-9/h3-6,8,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUJKMDBSWUKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832872 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.